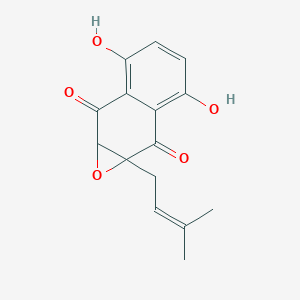![molecular formula C12H8O3S B1204575 7H-furo[3,2-g][1]benzopyran-7-thione,9-methoxy- CAS No. 72142-97-3](/img/structure/B1204575.png)
7H-furo[3,2-g][1]benzopyran-7-thione,9-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7H-furo[3,2-g][1]benzopyran-7-thione,9-methoxy- is a chemical compound known for its unique structure and properties It belongs to the class of furobenzopyrans, which are characterized by a fused furan and benzopyran ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7H-furo[3,2-g][1]benzopyran-7-thione,9-methoxy- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a methoxy-substituted benzopyran with a sulfur-containing reagent to introduce the thione group. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures to ensure consistency in the final product .
Análisis De Reacciones Químicas
Types of Reactions
7H-furo[3,2-g][1]benzopyran-7-thione,9-methoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thione group to a sulfoxide or sulfone under specific conditions.
Reduction: The thione group can be reduced to a thiol or further to a hydrocarbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or hydrocarbons .
Aplicaciones Científicas De Investigación
7H-furo[3,2-g][1]benzopyran-7-thione,9-methoxy- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s reactivity makes it useful in probing biological systems and understanding enzyme interactions.
Industry: It can be used in the synthesis of materials with unique properties, such as polymers or coatings
Mecanismo De Acción
The mechanism by which 7H-furo[3,2-g][1]benzopyran-7-thione,9-methoxy- exerts its effects involves its interaction with molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, altering their function. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors .
Comparación Con Compuestos Similares
Similar Compounds
Methoxsalen: Known for its use in phototherapy, particularly in treating skin conditions like psoriasis.
Imperatorin: A natural furanocoumarin with various biological activities.
Heraclenin: Another furanocoumarin with potential medicinal properties
Uniqueness
7H-furo[3,2-g][1]benzopyran-7-thione,9-methoxy- is unique due to its thione group, which imparts distinct reactivity compared to similar compounds. This makes it particularly valuable in synthetic chemistry and biological studies, where specific interactions with biomolecules are desired .
Propiedades
Número CAS |
72142-97-3 |
|---|---|
Fórmula molecular |
C12H8O3S |
Peso molecular |
232.26 g/mol |
Nombre IUPAC |
9-methoxyfuro[3,2-g]chromene-7-thione |
InChI |
InChI=1S/C12H8O3S/c1-13-12-10-8(4-5-14-10)6-7-2-3-9(16)15-11(7)12/h2-6H,1H3 |
Clave InChI |
PAGXNNWUSDPOFA-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=CC3=C1OC=C3)C=CC(=S)O2 |
SMILES canónico |
COC1=C2C(=CC3=C1OC=C3)C=CC(=S)O2 |
| 72142-97-3 | |
Sinónimos |
8-methoxythionepsoralen 8-MOTP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1S)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-[4-(4-pentoxyphenyl)phenyl]benzamide](/img/structure/B1204504.png)






